

# Melagatran-d11: An In-depth Technical Guide for Researchers

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## Compound of Interest

Compound Name: Melagatran-d11

Cat. No.: B13861437

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Melagatran-d11**, a deuterium-labeled stable isotope of the direct thrombin inhibitor, Melagatran. This document details its chemical properties, primary applications in research, and relevant experimental methodologies.

## Core Concepts: Understanding Melagatran and its Labeled Form

Melagatran is a potent, synthetic, direct, and reversible inhibitor of thrombin, a key enzyme in the coagulation cascade.<sup>[1][2]</sup> It binds competitively to the active site of both free and clot-bound thrombin, thereby preventing the conversion of fibrinogen to fibrin and subsequent thrombus formation.<sup>[1][2]</sup> Melagatran was developed as the active form of the oral prodrug Ximelagatran, which was designed as an alternative to warfarin for anticoagulation therapy.<sup>[3]</sup> However, Ximelagatran was withdrawn from the market due to concerns about liver toxicity.

**Melagatran-d11** is a stable isotope-labeled version of Melagatran, where eleven hydrogen atoms have been replaced with deuterium. This isotopic labeling does not alter the chemical or biological properties of the molecule but increases its molecular weight. This key difference allows it to be used as an internal standard in quantitative bioanalytical methods, particularly in pharmacokinetic and metabolic studies using mass spectrometry.

## Physicochemical and Pharmacokinetic Properties

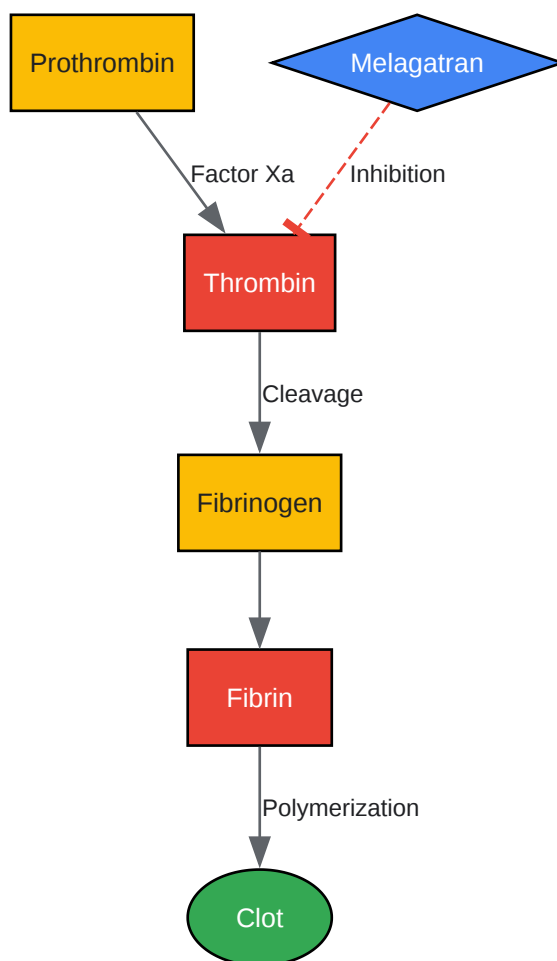
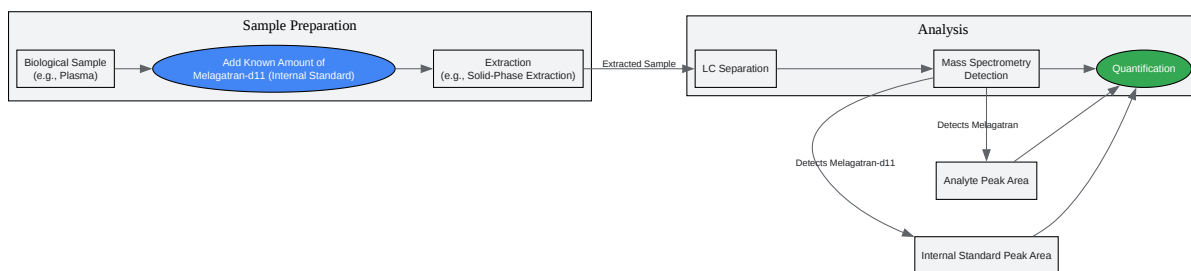
A summary of the key physicochemical and pharmacokinetic parameters of Melagatran is presented below.

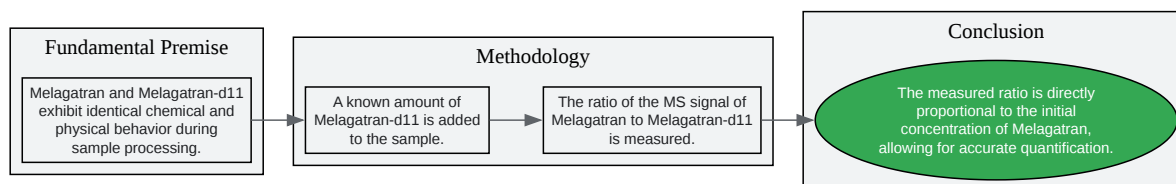
Property	Value	Reference
Molecular Formula (Melagatran)	C22H31N5O4	
Molecular Weight (Melagatran)	429.51 g/mol	
Molecular Formula (Melagatran-d11)	C22H20D11N5O4	
Molecular Weight (Melagatran-d11)	440.58 g/mol	
Thrombin Inhibition Constant (K <sub>i</sub> )	2 nM	
Plasma Half-life	Approximately 2 hours	
Bioavailability (subcutaneous)	Appears to be complete	
Protein Binding	Not significant	
Excretion	Primarily renal	

## Primary Research Application of Melagatran-d11

The primary and most critical use of **Melagatran-d11** in a research setting is as an internal standard for the quantification of Melagatran in biological matrices such as plasma and urine. In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), a known amount of the stable isotope-labeled compound (**Melagatran-d11**) is added to the biological sample containing the unlabeled analyte (Melagatran). Because **Melagatran-d11** is chemically identical to Melagatran, it behaves similarly during sample preparation, extraction, and chromatographic separation. However, due to its higher mass, it can be distinguished from the unlabeled analyte by the mass spectrometer. This allows for accurate and precise

quantification of Melagatran by correcting for any analyte loss during sample processing and for variations in instrument response.





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Address: 3281 E Guasti Rd

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